2,4-Dimethoxybenzyl alcohol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxybenzyl alcohol is the glucose-methanol-choline (GMC) oxidoreductase . This enzyme exhibits the characteristics of an aryl-alcohol oxidase .
Mode of Action
This compound acts as a substrate for the GMC oxidoreductase . The interaction between the compound and its target enzyme leads to biochemical changes that are part of its mode of action.
Biochemical Pathways
It is known that the compound is involved in reactions catalyzed by gmc oxidoreductase .
Result of Action
Action Environment
It is known that the compound is a solid at room temperature and has a boiling point of 177-179 °c/10 mmhg .
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxybenzyl alcohol is a substrate of glucose-methanol-choline (GMC) oxidoreductase . GMC oxidoreductase displays the characteristics of an aryl-alcohol oxidase . The interaction between this compound and GMC oxidoreductase is crucial for the biochemical reactions involving this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with trifluoroacetic acid to yield calix4resorcinarene octamethyl ether . This product, upon demethylation and acetylation, yields the derived octa-acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzyl alcohol can be synthesized through several methods. One common route involves the reduction of 2,4-dimethoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of 2,4-dimethoxybenzaldehyde over a palladium catalyst. This method is preferred due to its high efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous ether.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 2,4-Dimethoxybenzaldehyde.
Reduction: 2,4-Dimethoxybenzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2,4-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: An oxidation product of 2,4-dimethoxybenzyl alcohol, used in similar applications.
2,4-Dimethoxybenzoic acid: Another derivative with applications in organic synthesis.
2,4-Dimethoxybenzylamine:
Uniqueness: this compound is unique due to its dual functionality as both an alcohol and an aromatic compound. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOUSCCPHSCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223397 | |
Record name | 2,4-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-44-5 | |
Record name | 2,4-Dimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different applications of 2,4-dimethoxybenzyl alcohol in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of complex molecules like taxanes []. Researchers have utilized this compound to construct the aromatic C-ring of taxane molecules, demonstrating its utility in synthesizing natural products with potential medicinal applications.
Q2: Can this compound be used as a building block in material science?
A: Yes, this compound plays a role in the synthesis of advanced materials like bismuth vanadate photocatalysts []. In a novel approach, researchers employed a nonaqueous microwave-assisted method, utilizing this compound along with other alkoxides, to produce highly active bismuth vanadate nanoparticles. These nanoparticles exhibited promising photocatalytic activity in the degradation of organic pollutants under visible light irradiation.
Q3: How does the laccase-mediator system interact with this compound?
A: The laccase-mediator system (LMS) effectively oxidizes this compound to its corresponding aldehyde, 2,4-dimethoxybenzaldehyde []. This reaction is facilitated by mediators like 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HOBT). Kinetic studies revealed distinct mechanisms for each mediator, highlighting the importance of mediator choice in optimizing LMS reactions.
Q4: What analytical techniques are typically employed to monitor reactions involving this compound?
A: Researchers rely on various analytical methods to study reactions involving this compound. Gas chromatography (GLC) is commonly used to monitor the consumption of this compound and the formation of 2,4-dimethoxybenzaldehyde during reactions []. Additionally, electrochemical techniques help track oxygen consumption, providing insights into reaction kinetics and mechanisms.
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